molecular formula C36H65NO13 B194138 N-Demethylerythromycin A CAS No. 992-62-1

N-Demethylerythromycin A

Número de catálogo B194138
Número CAS: 992-62-1
Peso molecular: 719.9 g/mol
Clave InChI: TXOOBKBDBNRQCF-QNPWSHAKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-Demethylerythromycin A is a metabolite of erythromycin . It is also a fungal metabolite that has been found in S. erythreus and is a potential impurity in commercial preparations of erythromycin . It exhibits a very narrow spectrum of antibiotic activity and is much less active than erythromycins A, B, and C .


Molecular Structure Analysis

N-Demethylerythromycin A has a molecular formula of C36H65NO13 . Its molecular weight is 719.90 . The structure is complex, with multiple functional groups and stereocenters .


Physical And Chemical Properties Analysis

N-Demethylerythromycin A has a density of 1.2±0.1 g/cm3 . Its boiling point is 818.1±65.0 °C at 760 mmHg . The vapor pressure is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 135.4±6.0 kJ/mol . The flash point is 448.6±34.3 °C . The index of refraction is 1.535 . The molar refractivity is 184.3±0.4 cm3 .

Aplicaciones Científicas De Investigación

Metabolite Study in Rats

N-Demethylerythromycin A has been studied as a metabolite of erythromycin in rats. Kibwage et al. (1988) used thin-layer chromatography to study the metabolites of erythromycin A in Wistar rats, including germ-free rats, rats with a cannulated bile duct, and a gastrectomized rat. They found that erythromycins undergo N-demethylation and acid-catalysed degradation, identifying N-demethylerythromycin A among several metabolites (Kibwage et al., 1988).

Radiolabelling for In Vivo Study

N-Demethylerythromycin A has been used in the preparation of carbon-11 labelled erythromycin A lactobionate. Pike et al. (1982) labelled erythromycin A with the positron-emitting radionuclide, carbon-11, by reductive methylation of N-demethylerythromycin A with [11C]formaldehyde. This facilitates the non-invasive study of the antibiotic in vivo (Pike et al., 1982).

Liquid Chromatography-Mass Spectrometric Detection

Chitneni et al. (2004) described a method using liquid chromatography for identifying related substances in erythromycin samples, including N-demethylerythromycin A. This method aided in the identification of eight novel related substances in erythromycin samples (Chitneni et al., 2004).

Novel Erythromycin Derivatives Identification

Kibwage et al. (1987) identified several novel compounds in the mother liquor concentrates of Streptomyces erythraeus, including 8,9-anhydro-pseudo-N-demethylerythromycin A-6,9-hemiketal. These findings contribute to the understanding of erythromycin derivatives and their properties (Kibwage et al., 1987).

Demethylation Study in Rabbit Tissues

Mao and Tardrew (1965) investigated the demethylation of erythromycin by rabbit liver tissues, leading to the production of N-demethyl erythromycin and formaldehyde. This study highlights the enzyme specificity and potential intermediates in the demethylation process (Mao & Tardrew, 1965).

Mecanismo De Acción

While the mechanism of action specific to N-Demethylerythromycin A is not provided, erythromycin, from which it is derived, acts by inhibiting protein synthesis. It binds to the 23S ribosomal RNA molecule in the 50S subunit of ribosomes in susceptible bacterial organisms .

Safety and Hazards

No special precautions are necessary if used correctly. Avoid breathing dust/fume/gas/mist/vapours/spray. Avoid prolonged or repeated exposure. Keep away from sources of ignition. Take precautionary measures against static discharge .

Propiedades

IUPAC Name

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H65NO13/c1-13-24-36(10,44)29(40)19(4)26(38)17(2)15-34(8,43)31(50-33-27(39)23(37-11)14-18(3)46-33)20(5)28(21(6)32(42)48-24)49-25-16-35(9,45-12)30(41)22(7)47-25/h17-25,27-31,33,37,39-41,43-44H,13-16H2,1-12H3/t17-,18-,19+,20+,21-,22+,23+,24-,25+,27-,28+,29-,30+,31-,33+,34-,35-,36-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXOOBKBDBNRQCF-QNPWSHAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)NC)O)(C)O)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)NC)O)(C)O)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H65NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

719.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Demethylerythromycin A

CAS RN

992-62-1
Record name N-Demethylerythromycin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000992621
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy- 4,6-dimethyloxan-2-yl)oxy-6-[3-hydroxy-6-methyl-4-(methylamino)oxan- 2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane- 2,10-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-DEMETHYLERYTHROMYCIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CUO27O3DC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Demethylerythromycin A
Reactant of Route 2
N-Demethylerythromycin A
Reactant of Route 3
N-Demethylerythromycin A
Reactant of Route 4
N-Demethylerythromycin A
Reactant of Route 5
N-Demethylerythromycin A
Reactant of Route 6
N-Demethylerythromycin A

Q & A

Q1: What is the significance of N-Demethylerythromycin A in the context of erythromycin derivatives?

A1: N-Demethylerythromycin A serves as a crucial precursor in the synthesis of various erythromycin analogs, including the clinically important antibiotic clarithromycin . This compound lacks the methyl group on the nitrogen atom of the desosamine sugar moiety compared to erythromycin A. This structural difference is key to achieving regioselective modifications, especially at the C-6 hydroxyl group, ultimately leading to derivatives with improved pharmacological properties.

Q2: Can you elaborate on the selective methylation of N-Demethylerythromycin A and its importance?

A2: While erythromycin A possesses five hydroxyl groups, achieving regioselective methylation at a specific position is challenging. Utilizing N-Demethylerythromycin A 9-oxime derivatives allows for selective methylation at the C-6 hydroxyl group with up to 90% selectivity . This selectivity stems from the presence of a protecting group at the 9-oxime position, influencing the reactivity of the hydroxyl groups. This controlled methylation is crucial for synthesizing clarithromycin (6-O-methylerythromycin A), which exhibits enhanced acid stability and improved pharmacokinetic properties compared to erythromycin A .

Q3: Beyond clarithromycin, are there other notable derivatives synthesized from N-Demethylerythromycin A?

A3: Yes, researchers have explored various modifications of N-Demethylerythromycin A beyond C-6 methylation. For instance, 8-fluorinated erythromycin cyclic 2′,3′-carbamates have been synthesized using N-Demethylerythromycin A as a starting point . These modifications often aim to improve upon existing characteristics of erythromycin A, such as enhancing antibacterial activity, bioavailability, or stability.

Q4: How is N-Demethylerythromycin A utilized in radiolabeling studies?

A4: N-Demethylerythromycin A plays a critical role in developing radiolabeled erythromycin analogs for in vivo studies. It can be reductively methylated using carbon-11 labeled formaldehyde ([11C]formaldehyde) to produce carbon-11 labeled erythromycin A lactobionate . This radiolabeled compound enables researchers to track the distribution and metabolism of erythromycin A non-invasively, providing valuable insights into its pharmacokinetic behavior within living organisms.

Q5: Have there been any studies exploring structure-activity relationships (SAR) using N-Demethylerythromycin A as a template?

A5: While the provided abstracts do not delve into specific SAR studies using N-Demethylerythromycin A, the synthesis and evaluation of various O-alkylated erythromycin derivatives, including clarithromycin, highlight the impact of structural modifications on biological activity . These explorations emphasize the importance of understanding how different substituents on the erythromycin scaffold, achievable through modifications of N-Demethylerythromycin A, can influence its potency, spectrum of activity, and other pharmacological properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.